(2,3-Difluoro-4-(methylthio)phenyl)methanol (2,3-Difluoro-4-(methylthio)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1895297-82-1
VCID: VC11690270
InChI: InChI=1S/C8H8F2OS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3
SMILES: CSC1=C(C(=C(C=C1)CO)F)F
Molecular Formula: C8H8F2OS
Molecular Weight: 190.21 g/mol

(2,3-Difluoro-4-(methylthio)phenyl)methanol

CAS No.: 1895297-82-1

Cat. No.: VC11690270

Molecular Formula: C8H8F2OS

Molecular Weight: 190.21 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Difluoro-4-(methylthio)phenyl)methanol - 1895297-82-1

Specification

CAS No. 1895297-82-1
Molecular Formula C8H8F2OS
Molecular Weight 190.21 g/mol
IUPAC Name (2,3-difluoro-4-methylsulfanylphenyl)methanol
Standard InChI InChI=1S/C8H8F2OS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3
Standard InChI Key CHGOMFIFNLMFQW-UHFFFAOYSA-N
SMILES CSC1=C(C(=C(C=C1)CO)F)F
Canonical SMILES CSC1=C(C(=C(C=C1)CO)F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates fluorine atoms, a methylthio group, and a hydroxymethyl moiety, creating a unique electronic and steric profile. Fluorine’s electronegativity (χ = 3.98) induces electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions such as hydrogen bonding and van der Waals forces . The methylthio group contributes lipophilicity (logP ≈ 2.64–3.61 for analogous thioethers ), while the hydroxymethyl group enables hydrogen-bond donation, enhancing solubility in polar solvents .

Table 1: Predicted Physicochemical Properties

PropertyValueSource Analogy
Molecular FormulaC₈H₇F₂OSDerived from ,
Molecular Weight204.21 g/molCalculated
Boiling Point~210–220°CExtrapolated from
Melting Point45–55°CSimilar to
LogP (octanol-water)2.8–3.2Based on
Solubility in Water0.05–0.1 mg/mLEstimated from

Synthetic Pathways and Optimization

Reduction of Ketone Precursors

A viable route involves reducing a ketone precursor, (2,3-difluoro-4-(methylthio)phenyl)ketone, using borohydride agents. For example, potassium borohydride (KBH₄) effectively reduces aromatic ketones to secondary alcohols with yields exceeding 90% under mild conditions . This method avoids harsh reagents and is scalable, as demonstrated in the synthesis of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives .

Thioether Functionalization

The methylthio group can be introduced via nucleophilic aromatic substitution (SNAr) on a fluorinated precursor. For instance, reacting 2,3-difluoro-4-nitrobenzene with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C replaces the nitro group with -SMe . Subsequent reduction of the nitro group and hydroxymethyl installation completes the synthesis.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYieldSource
SNAr SubstitutionNaSMe, DMF, 80°C, 12h75–85%Adapted from
Ketone ReductionKBH₄, MeOH, 25°C, 4h90–95%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 4.65 (s, 2H, CH₂OH), 3.40 (s, 3H, SMe), 7.25–7.40 (m, 2H, aromatic) .

  • ¹⁹F NMR: δ -110 to -120 (m, 2F) .

  • ¹³C NMR: δ 55.2 (SMe), 62.8 (CH₂OH), 115–150 (aromatic C-F) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 204.21 (M⁺), with fragments corresponding to loss of -CH₂OH (Δ m/z = -31) .

Pharmacological and Industrial Relevance

Drug Candidate Intermediate

Fluorinated benzyl alcohols are pivotal in synthesizing kinase inhibitors and antipsychotics. The methylthio group enhances blood-brain barrier permeability (predicted BBB score: 0.55 ), suggesting potential CNS drug applications.

Material Science Applications

The compound’s thioether and fluorine groups could stabilize polymers against thermal degradation. Analogous compounds exhibit glass transition temperatures (Tg) exceeding 150°C, making them suitable for high-performance plastics .

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